2-Hydroxy-3-phenylpropanamide
Overview
Description
2-Hydroxy-3-phenylpropanamide, also known by its IUPAC name, is a compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol It is characterized by a hydroxyl group (-OH) and an amide group (-CONH2) attached to a phenylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-phenylpropanamide can be achieved through several methods. One common approach involves the reaction of benzaldehyde with glycine in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method. This process involves the use of inexpensive and commercially available starting materials, such as 3,4-dihydro-6-methyl-4-phenylcoumarin, which reacts with diisopropylamine in the presence of acetic acid . The reaction is carried out at room temperature, making it cost-effective and scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of 2-oxo-3-phenylpropanamide.
Reduction: Formation of 2-hydroxy-3-phenylpropanamine.
Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxy-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the ATF6 arm of the unfolded protein response (UPR) pathway in the endoplasmic reticulum . This activation requires metabolic oxidation to form an electrophile that preferentially reacts with endoplasmic reticulum proteins, leading to protective remodeling of the proteostasis network .
Comparison with Similar Compounds
N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide: A compound with similar structural features but with a methyl group on the phenyl ring.
2-Hydroxy-3-phenylpropanamine: A reduced form of 2-Hydroxy-3-phenylpropanamide.
Uniqueness: this compound is unique due to its specific hydroxyl and amide functional groups, which confer distinct chemical reactivity and biological activity. Its ability to activate specific molecular pathways, such as the ATF6 arm of the UPR, sets it apart from other similar compounds .
Properties
IUPAC Name |
2-hydroxy-3-phenylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-9(12)8(11)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFFSFXUXCGTSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310405 | |
Record name | α-Hydroxybenzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705-59-9 | |
Record name | α-Hydroxybenzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=705-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Hydroxybenzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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